molecular formula C26H24FN3O3S B389637 (2Z)-N-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide CAS No. 385395-17-5

(2Z)-N-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B389637
CAS No.: 385395-17-5
M. Wt: 477.6g/mol
InChI Key: IOQLXOYQKQLWLM-UHFFFAOYSA-N
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Description

(2Z)-N-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of fluorine, methoxy, and phenyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the thiazinane ring through a cyclization reaction involving a suitable sulfur and nitrogen-containing precursor

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The fluorine, methoxy, and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, coatings, or catalysts.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • N-(4-fluorophenyl)-4-methoxybenzylamine
  • 4-fluorophenyl N-(4-methyl-2-nitrophenyl)carbamate

Uniqueness

(2Z)-N-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is unique due to its specific combination of functional groups and the presence of the thiazinane ring. This structural uniqueness imparts distinct chemical properties and potential reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

385395-17-5

Molecular Formula

C26H24FN3O3S

Molecular Weight

477.6g/mol

IUPAC Name

N-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C26H24FN3O3S/c1-33-22-13-7-18(8-14-22)15-16-30-24(31)17-23(25(32)28-21-11-9-19(27)10-12-21)34-26(30)29-20-5-3-2-4-6-20/h2-14,23H,15-17H2,1H3,(H,28,32)

InChI Key

IOQLXOYQKQLWLM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCN2C(=O)CC(SC2=NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)CC(SC2=NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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